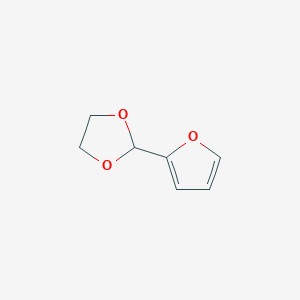

2-(1,3-Dioxolan-2-yl)furan

Beschreibung

2-(1,3-Dioxolan-2-yl)furan (CAS 1708-41-4) is a heterocyclic compound featuring a furan ring fused to a 1,3-dioxolane moiety. Its molecular formula is C₇H₈O₃, with a molecular weight of 140.14 g/mol and a boiling point of 76°C . The compound is a yellow liquid at room temperature and is commonly used as a synthetic intermediate in organic chemistry, particularly for protecting carbonyl groups or stabilizing reactive furan derivatives . Its IUPAC name, 2-(furan-2-yl)-1,3-dioxolane, reflects its structural duality, combining the aromaticity of furan with the cyclic ether functionality of dioxolane. Commercial suppliers like TCI America and Sigma-Aldrich list it with a purity of >98% .

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCACHSUJEMZCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937835 | |

| Record name | 2-(Furan-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-41-4 | |

| Record name | 2-Furyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1708-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Furan-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

-

Protonation of the Aldehyde : The aldehyde oxygen in furfural is protonated by an acid catalyst (e.g., p-toluenesulfonic acid), activating the carbonyl group.

-

Nucleophilic Attack : Ethylene glycol attacks the electrophilic carbonyl carbon, forming a hemiacetal intermediate.

-

Cyclization : Loss of water facilitates the formation of the 1,3-dioxolane ring.

Optimized Conditions

| Parameter | Typical Values | References |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid (p-TSA) | |

| Solvent | Benzene, toluene | |

| Temperature | Reflux (110–120°C) | |

| Reaction Time | 4–8 hours | |

| Yield | 80–90% |

Example Protocol :

-

Reactants : Furfural (1 eq), ethylene glycol (excess), p-TSA (2–5 mol%).

-

Procedure :

Catalyst-Free Acetalization at Elevated Temperatures

A solvent-free or high-temperature approach eliminates the need for catalysts, relying on thermal activation.

Key Findings

-

Reaction Medium : Cyclohexane or excess ethylene glycol.

-

Mechanism :

Advantages :

Solid Acid Catalysis with Heteropoly Acids

Heteropoly acids (HPAs) like phosphotungstic acid (H₃PW₁₂O₄₀) enable high-yield synthesis under milder conditions.

Experimental Data

| Parameter | Typical Values | References |

|---|---|---|

| Catalyst | H₃PW₁₂O₄₀ (2 wt%) | |

| Solvent | Benzene | |

| Temperature | Reflux (80°C) | |

| Reaction Time | 4 hours | |

| Yield | 92% |

Procedure :

-

Reactants : Furfural, ethylene glycol (1:5 ratio).

-

Conditions : H₃PW₁₂O₄₀ in benzene under reflux.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Time | Solvent | Reference |

|---|---|---|---|---|---|---|

| Acid-Catalyzed | p-TSA | 110–120°C | 80–90% | 4–8 h | Benzene/Toluene | |

| Catalyst-Free | None | 160°C | 78.6% | 2 h | Cyclohexane | |

| Solid Acid | H₃PW₁₂O₄₀ | 80°C | 92% | 4 h | Benzene |

Challenges and Optimization Strategies

Byproduct Formation

-

Oxidized Derivatives : Furan ring oxidation under high-temperature or acidic conditions.

Mitigation :

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1,3-Dioxolan-2-yl)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: CHO

- Molecular Weight: 140.14 g/mol

- CAS Number: 1708-41-4

- Physical State: Colorless to light orange liquid

The compound consists of a furan ring fused to a dioxolane ring, which contributes to its unique reactivity and functional properties.

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for synthesizing complex organic molecules and heterocycles. |

| Pharmaceutical Development | Explored as an intermediate in drug synthesis, particularly for biologically active compounds. |

| Material Science | Used in developing advanced materials such as polymers and coatings with enhanced properties. |

| Biological Research | Studied for potential antimicrobial and anticancer activities. |

| Flavor and Fragrance | Contributes to the formulation of unique scents and tastes in consumer products. |

Organic Synthesis

2-(1,3-Dioxolan-2-yl)furan is widely utilized as a versatile building block in organic chemistry. Its structure allows chemists to create various derivatives that can be used for synthesizing more complex molecules. For instance, it can facilitate the formation of heterocycles through cyclization reactions, making it invaluable in synthetic pathways aimed at producing pharmaceuticals and agrochemicals .

Pharmaceutical Development

In the pharmaceutical industry, this compound is being investigated for its potential as an intermediate in drug synthesis. Research indicates that derivatives of this compound may exhibit significant biological activity. For example, modifications at specific positions can enhance the efficacy of drugs targeting viral infections or cancer cells .

Case Study: Antiviral Activity

A study demonstrated that modifications of nucleosides with furan derivatives could lead to compounds with potent antiviral properties against orthopoxviruses. The incorporation of furan moieties allowed for selective cross-linking in DNA strands, enhancing stability and efficacy .

Material Science

The compound is also significant in material science due to its ability to improve the thermal and mechanical properties of polymers. It is used in developing coatings that require durability and resistance to environmental factors .

Example: Polymer Development

Research has shown that incorporating this compound into polymer matrices results in materials that exhibit enhanced thermal stability and mechanical strength compared to traditional polymers .

Biological Research

The biological activities of this compound are under investigation for their potential antimicrobial and anticancer effects. Studies suggest that its derivatives may interact with biological targets through covalent bonding mechanisms, which could lead to novel therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxolan-2-yl)furan involves its interaction with various molecular targets and pathways. The dioxolane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(1,3-Dioxolan-2-yl)furan, enabling comparative analysis of their properties, reactivity, and applications.

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Physical State | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | 1708-41-4 | C₇H₈O₃ | 140.14 | 76 | Liquid | Furan, 1,3-dioxolane |

| Difurfuryl Sulfide | 13678-67-6 | C₁₀H₁₀O₂S | 194.25 | N/A | Liquid | Two furan rings, sulfide |

| 2-Ethylfuran | 3208-16-0 | C₆H₈O | 96.13 | 92–94 | Liquid | Furan, ethyl substituent |

| 5-(1,3-Dioxolan-2-yl)-2-furaldehyde | 117953-13-6 | C₈H₈O₄ | 168.15 | N/A | Solid (storage: 2–8°C) | Furan, 1,3-dioxolane, aldehyde |

| 2-(1,3-Dioxolan-2-yl)thiophene | 58268-08-9 | C₇H₈O₂S | 156.20 | N/A | Liquid | Thiophene, 1,3-dioxolane |

Functional Group and Reactivity Comparison

- This compound : The 1,3-dioxolane group acts as a protective moiety for ketones or aldehydes, enhancing stability under acidic or basic conditions. The furan ring participates in electrophilic substitutions (e.g., nitration, halogenation) .

- Difurfuryl Sulfide : The sulfide bridge (-S-) between two furan rings increases electron density, making the compound more reactive in oxidation reactions. It is used in polymer chemistry and as a ligand in catalysis .

- 2-Ethylfuran : The ethyl group introduces steric hindrance, reducing reactivity compared to unsubstituted furan. It is often employed as a solvent or flavoring agent due to its low polarity .

- 5-(1,3-Dioxolan-2-yl)-2-furaldehyde : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensations, while the dioxolane protects adjacent carbonyl groups. Its solid state and sensitivity to air necessitate inert storage .

- 2-(1,3-Dioxolan-2-yl)thiophene : Replacing oxygen in furan with sulfur (thiophene) increases aromaticity and electron-richness, favoring electrophilic substitutions. Applications include conductive polymers and organic electronics .

Biologische Aktivität

2-(1,3-Dioxolan-2-yl)furan is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial effects and potential applications in treating various diseases, particularly malaria.

- Molecular Formula : C₇H₈O₃

- Molecular Weight : 140.14 g/mol

- CAS Number : 1708-41-4

- Physical State : Liquid at room temperature

- Purity : >98% (GC)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

The compound's effectiveness against these pathogens suggests its potential as a lead compound in the development of new antimicrobial agents .

Antimalarial Activity

In a notable study, this compound was identified as a potential antimalarial agent. The mechanism involves the inhibition of the GWT1 gene product in malaria parasites, which is crucial for glycosylphosphatidylinositol (GPI) biosynthesis. This inhibition could disrupt the lifecycle of the malaria parasite, making it a candidate for further development as an antimalarial drug.

A patent document highlights this compound's structure as part of a broader class of heterocyclic compounds with antimalarial properties, emphasizing its unique mechanism of action compared to existing treatments .

Study on Antimicrobial Efficacy

A recent study conducted at a university laboratory evaluated the antimicrobial efficacy of several derivatives of this compound. The study involved synthesizing various analogs and testing their activity against a panel of pathogens. The results indicated that modifications to the dioxolane ring significantly influenced biological activity.

Antimalarial Research

In vitro studies have demonstrated that derivatives of this compound possess varying degrees of antimalarial activity. A specific derivative was shown to reduce parasitemia in Plasmodium falciparum-infected erythrocytes by over 70% at concentrations below those toxic to human cells. This finding suggests that further optimization could yield effective treatments for malaria .

Q & A

Q. What are the optimized synthetic routes for 2-(1,3-Dioxolan-2-yl)furan, and how do reaction conditions influence yield?

The synthesis of this compound is typically achieved via acid-catalyzed cyclization or condensation reactions. For example, the compound was synthesized in 93.6% yield using a method involving alkaline hydrolysis and decarboxylation of intermediates, with a boiling point of 74–76 °C (1 mm Hg) . Key factors include temperature control (e.g., reflux in 1,4-dioxane) and the use of efficient fractionation columns to minimize product loss during purification . Comparative studies suggest that solvent choice (e.g., glycerol vs. water) impacts cycloisomerization efficiency in related furan syntheses .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Gas chromatography (GC) is critical for purity assessment (>98.0% purity confirmed via GC) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm structural features, such as the dioxolane ring and furan moiety. For example, IR peaks at 750 cm⁻¹ (C–O stretching) and NMR signals for furan protons (δ 6.52–7.88 ppm) are diagnostic . Mass spectrometry (MS) provides molecular weight validation (e.g., m/z = 177 for related furan derivatives) .

Q. How does the dioxolane ring influence the stability and reactivity of this compound?

The 1,3-dioxolane ring enhances stability by protecting reactive carbonyl groups in intermediates. However, under acidic conditions, the ring can undergo hydrolysis, releasing formaldehyde or other byproducts . Thermal stability studies for analogous compounds show decomposition above 200°C, suggesting similar behavior for this compound under high-temperature conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

The electron-rich furan ring and electron-withdrawing dioxolane group create a polarized system, favoring nucleophilic attack at the α-position of the furan. Computational studies on similar systems (e.g., Feist-Benary cyclization) reveal that steric and electronic effects dictate regioselectivity, with transition-state stabilization via hydrogen bonding in protic solvents . Experimental evidence for related compounds shows that substituents on the dioxolane ring modulate reactivity in Diels-Alder reactions .

Q. How can this compound be functionalized to synthesize bioactive or polymeric derivatives?

The compound serves as a precursor for heterocyclic systems. For example, bromination at the furan’s α-position (via NBS or electrophilic reagents) enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures . In polymer chemistry, ring-opening of the dioxolane under acidic conditions produces diols for polycondensation reactions .

Q. What are the challenges in resolving stereoisomers or tautomeric forms of this compound derivatives?

Chiral dioxolane derivatives (e.g., TADDOL analogs) require enantioselective synthesis using catalysts like (-)-sparteine . Dynamic NMR studies on related compounds reveal rapid tautomerization between keto and enol forms, complicating isolation. X-ray crystallography (e.g., for 3-(1,3-Dioxolan-2-yl)-2-hydrazinoquinoline) confirms stereochemical assignments .

Data Contradictions and Validation

Q. How can discrepancies in reported physical properties (e.g., boiling points) be reconciled?

Early literature reports a boiling point of 74–76 °C at 1 mm Hg , while commercial suppliers list similar ranges . Variations may arise from differences in vacuum calibration or impurities. Researchers should validate data using standardized methods (e.g., ASTM distillation protocols) and cross-reference with high-purity samples (>98% GC) .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and charge distribution, aiding in reactivity predictions . Molecular docking studies on similar furans highlight interactions with biological targets (e.g., enzyme active sites), though experimental validation is critical .

Methodological Recommendations

- Synthesis : Optimize yields by controlling reaction temperature and using molecular sieves to scavenge water .

- Purification : Employ fractional distillation for low-pressure conditions (<1 mm Hg) and recrystallization from 1,4-dioxane for solid intermediates .

- Safety : Handle formaldehyde-releasing degradation products under fume hoods due to toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.